molecular formula C7H4F3NO3 B1319992 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS No. 862111-58-8

6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Katalognummer B1319992
CAS-Nummer: 862111-58-8
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: HYSINKYEUOBDEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-Hydroxy-2-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .


Molecular Structure Analysis

The molecular structure of “6-Hydroxy-2-(trifluoromethyl)nicotinic acid” consists of a pyridine ring with a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position . The molecular weight of this compound is 207.11 .


Physical And Chemical Properties Analysis

“6-Hydroxy-2-(trifluoromethyl)nicotinic acid” is a white powder . It has a boiling point of 259.3℃ at 760 mmHg and a density of 1.484 g/cm3 . Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .

Wissenschaftliche Forschungsanwendungen

Enzymatic Hydroxylation

6-Hydroxynicotinic acid, a derivative of nicotinic acid, can be produced through enzymatic hydroxylation. This process utilizes microorganisms such as Pseudomonas, Bacillus, or Achromobacter and maintains a specific concentration range during nicotinic acid addition to facilitate simultaneous biomass and product formation without product decomposition (Mizon, 1995).

Microbial Conversion in Electrolytic Systems

The conversion of nicotinic acid to 6-hydroxynicotinic acid can be efficiently achieved using a bioelectrochemical method. This process involves a Pseudomonas fluorescens TN5-immobilized column electrolytic method, which accelerates the conversion rate compared to aerobic oxidation (Torimura et al., 1998).

Nicotinic Acid Hydroxylase System

The nicotinic acid hydroxylase system in Pseudomonas fluorescens is capable of converting nicotinic acid into 6-hydroxynicotinic acid. This conversion is a critical initial step in the breakdown of nicotinic acid into various acids, such as ammonia, formic, acetic, lactic, and malic acid (Hunt, 1959).

Nicotinic Acid Oxidation Pathways

Bacteria, like Bacillus species, initiate the degradation of nicotinic acid by hydroxylation to form 6-hydroxynicotinic acid. This enzymatic reaction is integral to subsequent oxidative decarboxylation processes leading to compounds like maleamic and formic acids (Ensign & Rittenberg, 1964).

Purification of Nicotinic Acid Dehydrogenase

The purification of nicotinic acid dehydrogenase, an enzyme catalyzing the formation of 6-hydroxynicotinic acid from nicotinic acid, has been achieved. This enzyme plays a critical role in hydroxylating various compounds and is linked to the cytochrome respiratory chain in P. fluorescens TN5 cells (Hurh et al., 1994).

Biosynthesis of Nicotine from Nicotinic Acids

Research has shown that specific ring hydrogen-labeled nicotinic acids, when fed to tobacco root cultures, are significantly incorporated into nicotine. This indicates the enzymatic action on the 6-position of nicotinic acid during its conversion to nicotine (Dawson et al., 1960).

Oxygen Source in Hydroxylation Reactions

Studies reveal that enzymes hydroxylating nicotinic acid to 2,6-dihydroxynicotinic acid use water as the oxygen source, with molecular oxygen serving as a terminal electron acceptor. This understanding aids in the comprehension of hydroxylation mechanisms at the molecular level (Hirschberg & Ensign, 1971).

Efficient Synthesis from Fluorinated Precursors

The development of novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives involves the synthesis of the pyridine ring. These compounds are essential intermediates in manufacturing COMT inhibitors (Kiss et al., 2008).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSINKYEUOBDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.